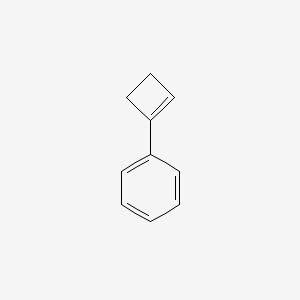

![molecular formula C20H21NO B3382571 2,4-二苯基-3-氮杂双环[3.3.1]壬烷-9-酮 CAS No. 34025-58-6](/img/structure/B3382571.png)

2,4-二苯基-3-氮杂双环[3.3.1]壬烷-9-酮

描述

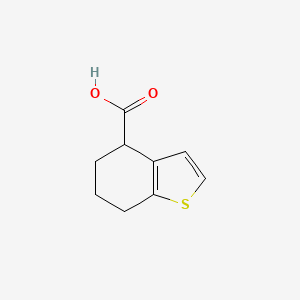

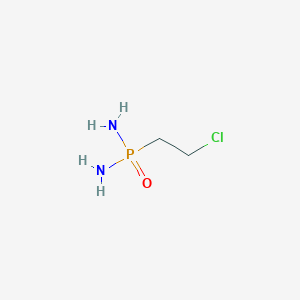

2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C20H21NO . It has a molecular weight of 291.39 g/mol . The IUPAC name for this compound is 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one .

Synthesis Analysis

The synthesis of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives has been reported in several studies . For instance, 2-[(2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles have been synthesized by the cyclization of 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones with phenacyl bromide .Molecular Structure Analysis

The molecular structure of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one has been studied using various techniques . For example, a study revealed that the title molecule consists of two six-membered rings fused together in chair-chair conformation .Chemical Reactions Analysis

The chemical reactions involving 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one have been investigated . One study reported a new rearrangement of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one with hydrazoic acid in CHCl3-H2SO4 mixture, leading to 8,10-diphenyl-1,9-diazabicyclo[5.3.0]decan-2-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one include a molecular weight of 291.4 g/mol, a topological polar surface area of 29.1 Ų, and a complexity of 361 . The compound has a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .科学研究应用

构象研究

2,4-二苯基-3-氮杂双环[3.3.1]壬烷-9-酮及其衍生物的构象性质已得到广泛研究。研究重点是通过量子力学计算、核磁共振光谱和 X 射线晶体学等方法了解其结构。这些研究表明,这些化合物在不同状态(气体、溶液、固体)中表现出优先构象,受氢键等分子间相互作用的影响 (Arias 等,1994)。

结构表征

已使用各种光谱方法对这些化合物的详细结构特征进行了表征。这包括对晶体结构和光谱性质(IR、1H 和 13C NMR)的调查,以确定这些分子在不同环境中的构象和构型 (Iriepa 等,1995)。

药理潜力

尽管要求排除与药物使用、剂量和副作用相关的信息,但重要的是要注意,对这些化合物的部分研究包括探索其药理特性。这包括评估它们作为镇痛剂的潜力,并研究它们对动物模型中行为改变的影响 (Iriepa 等,1999)。

抗菌活性

研究还深入探讨了 2,4-二苯基-3-氮杂双环[3.3.1]壬烷-9-酮衍生物的抗菌特性。这包括合成新化合物并评估它们对各种细菌和真菌菌株的功效,为开发新的抗菌剂做出贡献 (Ramachandran 等,2011)。

合成和立体化学研究

这些化合物的合成和立体化学分析提供了对它们的化学行为和在包括药物化学在内的各个领域的潜在应用的见解。这包括探索不同的合成路线并了解这些分子的立体化学构型 (Umamatheswari 和 Kabilan,2011)。

未来方向

The future directions for the study of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one could involve further exploration of its biological activities and potential applications. For instance, its derivatives have shown promising antimicrobial properties, making them potential candidates for continued drug development efforts .

作用机制

Target of Action

The primary targets of 2,4-Diphenyl-3-azabicyclo[33It’s known that the compound and its derivatives have shown significantantifungal and antibacterial activities . This suggests that the compound likely interacts with targets that are crucial for the survival and proliferation of these microorganisms.

Mode of Action

The exact mode of action of 2,4-Diphenyl-3-azabicyclo[33It’s known that the compound’s biological activity depends mainly on thestereochemistry of the molecules . All reported compounds exist in twin-chair conformation with equatorial disposition of the phenyl groups at C-2 and C-4 of the 3-azabicyclononane moiety . This suggests that the compound’s interaction with its targets and any resulting changes are likely influenced by its specific molecular structure and conformation.

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Diphenyl-3-azabicyclo[33Given its antifungal and antibacterial activities, it can be inferred that the compound likely interferes with pathways essential for the growth and survival of these microorganisms .

Result of Action

The result of the action of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is manifested in its antifungal and antibacterial activities . Compounds with halo-substituents at ortho/para positions of the phenyl showed good antifungal profile against all tested organisms . Certain derivatives of the compound exhibit potent antibacterial activity against tested S. aureus, K. pneumoniae, S. typhii, E. coli, and β-H. streptococcus .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,4-Diphenyl-3-azabicyclo[33It’s known that the biological activity of such compounds often depends on the nature and position of the substituents . For instance, compounds with halo-substituents at ortho/para positions of the phenyl showed good antifungal profile .

属性

IUPAC Name |

2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c22-20-16-12-7-13-17(20)19(15-10-5-2-6-11-15)21-18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19,21H,7,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKOJSYQFMMPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC(C(C1)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320880 | |

| Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34025-58-6 | |

| Record name | NSC366062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one?

A1: 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is characterized by a bicyclic ring system composed of two six-membered rings sharing a common nitrogen atom and a bridging methylene group. Two phenyl substituents occupy the 2 and 4 positions on the bicyclic framework. The molecule also features a ketone functional group at the 9 position. [, , ] (See references below)

Q2: How does the conformation of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one vary in different states?

A2: Research suggests that the preferred conformation of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one differs depending on its physical state. In the gas phase and CDCl3 solution, a CC-α conformation, with the N-H bond axial and both phenyl groups equatorial, is favored. [] Conversely, in the solid state, a CC-β conformation predominates, where the N-H bond occupies an equatorial position, facilitating intermolecular hydrogen bond formation within the crystal lattice. [, ]

Q3: Have any derivatives of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one been synthesized and studied?

A3: Yes, various derivatives of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized, including N-methyl derivatives, spirohydantoines, and thioketals. These modifications aim to explore the impact of structural changes on the compound's conformational preferences and potential biological activities. [, , ]

Q4: What computational chemistry methods have been employed to study 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one?

A4: Semiempirical quantum mechanical calculations, particularly at the AM1 level, have been utilized in conjunction with 1H-NMR spectroscopy to investigate the conformational preferences of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one and its derivatives. [] Additionally, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to explore the electronic structure and properties of related derivatives, such as 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloxime. []

Q5: Has the biological activity of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one or its derivatives been investigated?

A5: While the provided abstracts don't delve into specific biological activities, one study mentions investigating the biological activity of metal complexes derived from a Schiff-base ligand synthesized using 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one as a starting material. [] This suggests an interest in exploring potential applications in medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

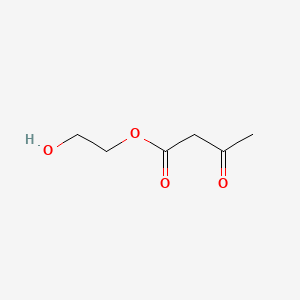

![3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid](/img/structure/B3382539.png)

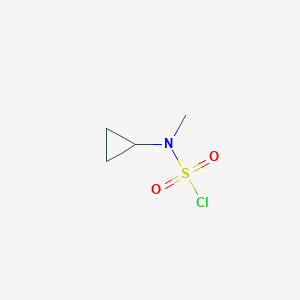

![[1-(Methoxymethyl)cyclopropyl]methanol](/img/structure/B3382554.png)

![[2-(Trifluoromethyl)phenyl]glycolic acid](/img/structure/B3382561.png)